2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
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Overview
Description
Fmoc-Pro-Phe-OH: is a compound used in peptide synthesis. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of proline (Pro) and phenylalanine (Phe). The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Pro-Phe-OH typically involves automated SPPS, where the dipeptide is synthesized on a solid support resin. The process includes repeated cycles of Fmoc deprotection and amino acid coupling .
Chemical Reactions Analysis
Types of Reactions:
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The dipeptide can undergo further coupling reactions to form longer peptide chains using reagents like HATU and DIPEA.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: HATU, DIPEA.
Major Products:
Fmoc Deprotection: Pro-Phe-OH (deprotected dipeptide).
Coupling Reactions: Longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Pro-Phe-OH is used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the design and synthesis of peptides for studying protein-protein interactions.
Medicine:
Drug Delivery: Peptide-based hydrogels and nanogels incorporating Fmoc-Pro-Phe-OH are used for the delivery of therapeutic agents.
Industry:
Mechanism of Action
Mechanism:
Fmoc Protection: The Fmoc group protects the amino group of proline by forming a stable carbamate linkage.
Deprotection: The Fmoc group is removed by base-catalyzed cleavage, releasing the free amino group for further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: The compound is involved in the stepwise assembly of peptides on a solid support resin.
Comparison with Similar Compounds
Fmoc-Phe-OH: Similar to Fmoc-Pro-Phe-OH but lacks the proline residue.
Fmoc-Pro-OH: Contains only the proline residue with the Fmoc protecting group.
Uniqueness:
Properties
Molecular Formula |
C29H28N2O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34) |
InChI Key |
ZLLLIQSZNKOVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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